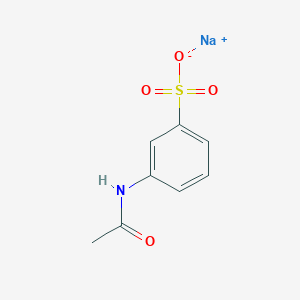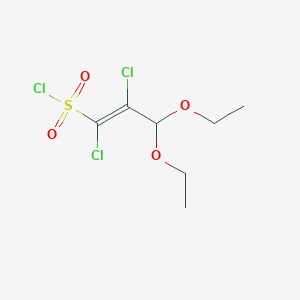
Sodium 3-acetamidobenzene-1-sulfonate
Overview
Description
Sodium 3-acetamidobenzene-1-sulfonate is an organic compound with the molecular formula C8H8NNaO4S and a molecular weight of 237.21 g/mol . It is a sulfonate derivative of acetanilide and is primarily used in research and industrial applications. This compound is known for its stability and solubility in water, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-acetamidobenzene-1-sulfonate typically involves the sulfonation of acetanilide. One common method includes the reaction of acetanilide with chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium salt. The reaction conditions generally require controlled temperatures and careful handling of reagents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation reactors where acetanilide is treated with sulfur trioxide or oleum, followed by neutralization with sodium hydroxide. This method ensures efficient production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-acetamidobenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products:
Sulfonic Acids: Formed through oxidation.
Amines: Formed through reduction.
Scientific Research Applications
Sodium 3-acetamidobenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of sodium 3-acetamidobenzene-1-sulfonate involves its interaction with molecular targets through its sulfonate group. This group can form strong ionic bonds with positively charged sites on proteins and enzymes, thereby altering their activity and stability . The compound can also participate in redox reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
- Sodium 4-acetamidobenzene-1-sulfonate
- Sodium 2-acetamidobenzene-1-sulfonate
- Sodium benzenesulfonate
Comparison: Sodium 3-acetamidobenzene-1-sulfonate is unique due to its specific position of the acetamido group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different solubility and stability profiles, making it suitable for specific applications .
Properties
IUPAC Name |
sodium;3-acetamidobenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S.Na/c1-6(10)9-7-3-2-4-8(5-7)14(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVGVNWQYNNYQF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2492656.png)






![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide](/img/structure/B2492666.png)


![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2492672.png)
![1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2492674.png)

